molecular formula C20H22N2O2S B2887274 4-Ethoxy-N-{2-[(2-methyl-1H-indol-3-YL)sulfanyl]ethyl}benzamide CAS No. 687569-68-2

4-Ethoxy-N-{2-[(2-methyl-1H-indol-3-YL)sulfanyl]ethyl}benzamide

Cat. No.: B2887274
CAS No.: 687569-68-2
M. Wt: 354.47
InChI Key: LMBLIZFCFRVBFT-UHFFFAOYSA-N
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Description

4-Ethoxy-N-{2-[(2-methyl-1H-indol-3-YL)sulfanyl]ethyl}benzamide is a synthetic organic compound that features an indole moiety, a benzamide group, and an ethoxy substituent. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives have been shown to interact with their targets in a variety of ways, often resulting in significant changes in cellular function . For example, some indole derivatives have been found to inhibit the polymerization of tubulin, a protein that is crucial for cell division .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to inhibit the synthesis of prostaglandins and thromboxanes, which are involved in rapid physiological responses .

Pharmacokinetics

The pharmacokinetic properties of indole derivatives can vary widely depending on their specific chemical structure .

Result of Action

Some indole derivatives have been found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit the polymerization of tubulin .

Action Environment

It is known that environmental factors can significantly influence the action of many drugs, including factors such as ph, temperature, and the presence of other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-N-{2-[(2-methyl-1H-indol-3-YL)sulfanyl]ethyl}benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-N-{2-[(2-methyl-1H-indol-3-YL)sulfanyl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-N-{2-[(2-methyl-1H-indol-3-YL)sulfanyl]ethyl}benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

IUPAC Name

4-ethoxy-N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-3-24-16-10-8-15(9-11-16)20(23)21-12-13-25-19-14(2)22-18-7-5-4-6-17(18)19/h4-11,22H,3,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBLIZFCFRVBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCSC2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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